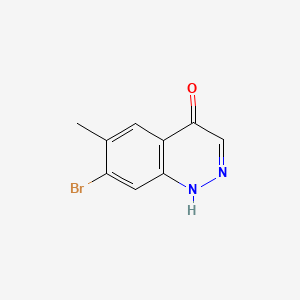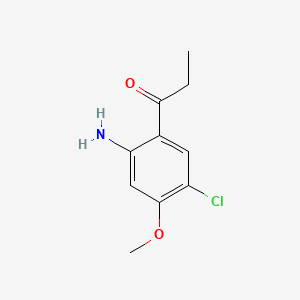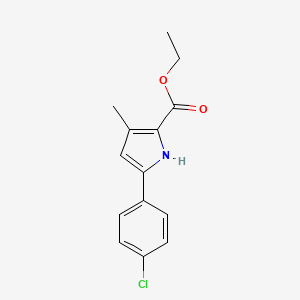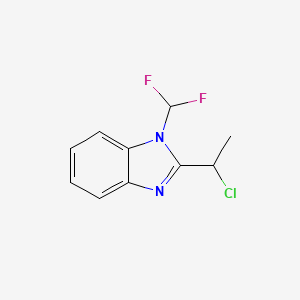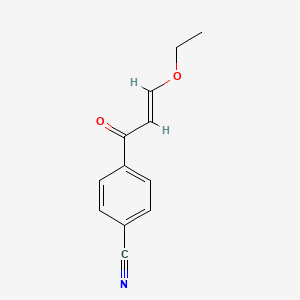
4-(3-Ethoxyacryloyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethoxyacryloyl)benzonitrile: is an organic compound characterized by the presence of an ethoxyacryloyl group attached to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyacryloyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with ethyl acrylate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 4-cyanobenzaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 4-(3-Ethoxyacryloyl)benzonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and acrylates. It also serves as a probe to investigate the interactions of nitrile-containing compounds with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, coatings, and adhesives. Its reactivity and functional groups make it valuable for creating materials with specific properties.
作用機序
The mechanism of action of 4-(3-Ethoxyacryloyl)benzonitrile involves its interaction with various molecular targets, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, participating in condensation, substitution, and addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
- 4-(3-Methoxyacryloyl)benzonitrile
- 4-(3-Propoxyacryloyl)benzonitrile
- 4-(3-Butoxyacryloyl)benzonitrile
Comparison: 4-(3-Ethoxyacryloyl)benzonitrile is unique due to its specific ethoxyacryloyl group, which imparts distinct reactivity and properties compared to its analogs. The length and nature of the alkoxy group (ethoxy, methoxy, propoxy, butoxy) influence the compound’s solubility, reactivity, and potential applications. For instance, the ethoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
4-[(E)-3-ethoxyprop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C12H11NO2/c1-2-15-8-7-12(14)11-5-3-10(9-13)4-6-11/h3-8H,2H2,1H3/b8-7+ |
InChIキー |
ICKIIUKTKIVQTG-BQYQJAHWSA-N |
異性体SMILES |
CCO/C=C/C(=O)C1=CC=C(C=C1)C#N |
正規SMILES |
CCOC=CC(=O)C1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


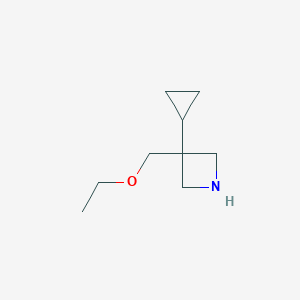

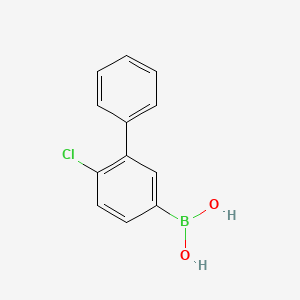
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
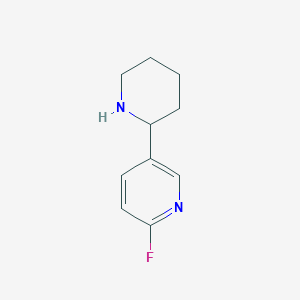
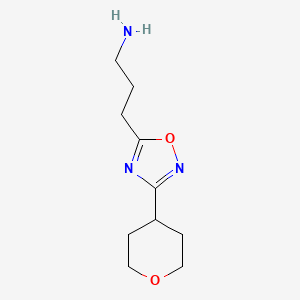
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)

